REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]2C3C([C:15]4[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=4[CH:21]=2)=CC=CC=3)[CH:5]=[CH:6][CH:7]=1.[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].C([Li])CCC.[B:33](OC(C)C)([O:38]C(C)C)[O:34]C(C)C.Cl>ClCCl.C1COCC1>[CH:15]1[C:20]2[CH:21]=[C:8]([C:24]3[CH:23]=[C:22]([B:33]([OH:38])[OH:34])[CH:27]=[CH:26][CH:25]=3)[C:4]3[C:3](=[CH:2][CH:7]=[CH:6][CH:5]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
15.45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35.9 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
while being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, the reaction mixture was stirred for two hours at −60 degrees C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the reaction mixture was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
Then, the reaction mixture was left for a night
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure, such that the reaction mixture
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to 0 degree C
|
Type
|
STIRRING
|
Details
|
stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After organic phase thereof was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was obtained with an yield of 67%
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C=1C=C(C=CC1)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |